Ethyl 3-(2-cyanopropan-2-yl)benzoate
Description
Ethyl 3-(2-cyanopropan-2-yl)benzoate is an aromatic ester featuring a benzoate core substituted at the meta position with a 2-cyanopropan-2-yl group. This substituent comprises a branched aliphatic chain terminating in a nitrile (–C≡N) functional group.
Properties
CAS No. |
1012342-24-3 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 3-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C13H15NO2/c1-4-16-12(15)10-6-5-7-11(8-10)13(2,3)9-14/h5-8H,4H2,1-3H3 |
InChI Key |
ZXGFTYIAZHFBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(C)(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 2-cyanopropan-2-yl group distinguishes this compound from other ethyl benzoate derivatives. Key comparisons include:
Table 1: Substituent and Molecular Properties
Key Observations :
- Electron-Withdrawing Effects : The nitrile group in the target compound is less electron-withdrawing than the ketone in Ethyl (2-fluorobenzoyl)acetate but more polar than ethers or thioethers. This may influence hydrolysis rates or interactions in biological systems.
This compound
Likely synthesis routes involve:
Esterification: Reaction of 3-(2-cyanopropan-2-yl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄).
Cyano Group Introduction: Nucleophilic substitution of a halogenated precursor (e.g., 3-(2-bromopropan-2-yl)benzoate) with KCN or NaCN.
Challenges :
- Cyanide toxicity necessitates controlled conditions.
- Steric hindrance may slow substitution reactions compared to linear analogues.
Comparison with Analogues:
- Compound 128 : Biosynthesized via polyketide pathways in marine bacteria, highlighting ecological symbiosis .
- I-6501 : Synthesized via thioether linkage formation, demonstrating versatility in attaching heterocyclic groups to benzoates .
- Ethyl 2-benzylbenzoylacetate : Prepared via Claisen condensation, emphasizing the role of ketone intermediates .
Table 2: Bioactivity Comparison
Hypotheses for Target Compound :
- The nitrile group could act as a hydrogen-bond acceptor or metabolic inhibitor (e.g., mimicking carbonyl groups in enzyme substrates).
- Potential antiviral or anticancer activity, as nitriles are common in protease inhibitors (e.g., HIV drugs).
Physicochemical Properties
- Stability : Nitriles are generally stable under acidic/basic conditions but may hydrolyze to amides or carboxylic acids under prolonged heat or catalysis.
Comparison :
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